methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate

Description

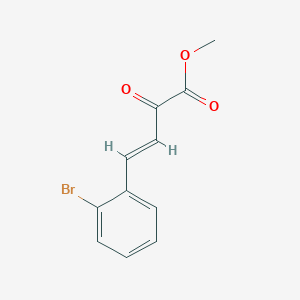

Methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate is a brominated α,β-unsaturated ketoester with the molecular formula C₁₁H₉BrO₃ (molecular weight: 269.09 g/mol) . Its structure features a conjugated enone system (C=O and C=C bonds) and a 2-bromophenyl substituent at the β-position (Figure 1). This compound is widely used in organic synthesis, particularly in multicomponent reactions. For example, it reacts with benzyl isocyanide and N-phenylmaleimide in the presence of yttrium trifluoromethanesulfonate to yield methyl 7-(benzylamino)-6-(2-bromophenyl)-1,3-dioxo-2-phenylisoindoline-4-carboxylate in 55% yield . The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and regioselectivity in transformations.

Properties

IUPAC Name |

methyl (E)-4-(2-bromophenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)7-6-8-4-2-3-5-9(8)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVHIECZNOYHON-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)/C=C/C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744337 | |

| Record name | Methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956476-32-7 | |

| Record name | Methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate typically involves the esterification of (3E)-4-(2-bromophenyl)-2-oxobut-3-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

Substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Organic Synthesis

Methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for the preparation of more complex molecules. The bromine atom in the structure acts as a leaving group, facilitating various synthetic pathways.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds | Alkylated products |

| Condensation | Formation of larger molecules through condensation | Esters, amides |

| Reduction | Conversion of carbonyl groups to alcohols | Alcohol derivatives |

Medicinal Chemistry

This compound has been explored for its potential biological activity, particularly in drug development. Its structural features allow for interactions with various biomolecules, making it a candidate for therapeutic applications.

Case Study: Anticancer Activity

Research indicates that this compound may inhibit cancer stem cells by targeting specific metabolic pathways. In vitro studies demonstrated a significant reduction in cancer cell viability when treated with this compound, suggesting its potential as an anticancer agent.

Material Science

In material science, this compound is utilized in the synthesis of specialty chemicals and polymers. Its unique reactivity enables the development of materials with tailored properties for specific applications.

Table 2: Applications in Material Science

| Application Area | Description | Potential Uses |

|---|---|---|

| Polymer Synthesis | Used as a monomer or crosslinker | Coatings, adhesives |

| Specialty Chemicals | Intermediate for producing functional materials | Catalysts, surfactants |

Mechanism of Action

The mechanism of action of methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate involves its interaction with various molecular targets depending on the specific application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In reduction reactions, the carbonyl group undergoes nucleophilic addition to form an alcohol.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl) increase the electrophilicity of the α,β-unsaturated system, enhancing reactivity in cycloadditions. Conversely, electron-donating groups (e.g., OCH₃) reduce electrophilicity but may stabilize intermediates .

- Reactivity in Multicomponent Reactions : The 2-bromophenyl derivative forms isoindoline derivatives efficiently , while the furyl analogue fails to react under similar conditions due to insufficient electrophilicity .

Stability and Diels-Alder Reactivity

The parent compound methyl 2-oxobut-3-enoate dimerizes at room temperature via a hetero-Diels-Alder reaction but serves as a dienophile with 1,3-dienes . Substituents significantly alter this behavior:

- Bromophenyl Derivatives: The para-bromo isomer (CAS 608128-34-3) exhibits enhanced stability and reactivity in Diels-Alder reactions due to the electron-withdrawing effect of Br, which polarizes the enone system .

- Methoxyphenyl Derivatives : The electron-donating methoxy group reduces dimerization but stabilizes intermediates in nucleophilic additions .

Biological Activity

Methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate is a chemical compound with potential biological activity due to its unique structural features, including a bromophenyl group and a conjugated keto-ester system. This article explores the biological activity, mechanisms of action, and research findings related to this compound.

- Molecular Formula : C₁₁H₉BrO₃

- Molecular Weight : Approximately 269.09 g/mol

- Structural Features : The compound features a bromophenyl group attached to a 2-oxobut-3-enoate moiety, contributing to its distinct reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Protein Interactions : The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the keto group can form hydrogen bonds with active site residues. These interactions may modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

- Reactivity in Organic Synthesis : The compound can act as a building block in organic synthesis, allowing for the preparation of more complex molecules. Its ability to undergo substitution reactions makes it a versatile intermediate in synthetic chemistry.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress. For instance, derivatives of related compounds have shown an ability to enhance resistance to oxidative stress in model organisms such as Caenorhabditis elegans (C. elegans) .

Cytotoxicity Studies

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, similar to other brominated compounds that disrupt mitochondrial function and promote cell death .

Case Studies and Research Findings

- Study on Oxidative Stress Resistance :

-

Cytotoxicity Assessment :

- A comparative analysis of various brominated compounds indicated that this compound could induce apoptosis in cancer cell models by disrupting mitochondrial integrity. This aligns with findings from studies on other brominated derivatives that showed similar effects on cell viability and apoptosis .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate | Different bromophenyl position | May exhibit different biological activity |

| Ethyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate | Ethyl instead of methyl group | Potentially altered solubility and reactivity |

| Methyl (3E)-4-(phenyl)-2-oxobut-3-enoate | No bromine substitution | Lacks halogen; may show different reactivity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate, and how can reaction conditions be optimized for improved yield?

- The compound is typically synthesized via aldol condensation or esterification reactions. Optimization involves adjusting stoichiometry, temperature, and catalysts. For example, maintaining anhydrous conditions and using coupling agents like DCC (dicyclohexylcarbodiimide) can enhance esterification efficiency. Purity (e.g., 95%) is achievable through recrystallization or column chromatography . Reaction progress should be monitored via TLC or HPLC.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should discrepancies in spectral data be addressed?

- 1H/13C NMR : Verify the (3E)-configuration through coupling constants (J ≈ 12–16 Hz for trans-α,β-unsaturated esters). IR spectroscopy : Confirm carbonyl stretches (~1700–1750 cm⁻¹ for ester and ketone groups). Mass spectrometry : Validate molecular weight (C₁₁H₉BrO₃ = 277.09 g/mol). Conflicting data may arise from impurities or isomerization; repeat analysis under inert atmospheres or use 2D NMR (e.g., COSY, NOESY) to resolve ambiguities .

Q. What purification strategies are most effective for isolating this compound from reaction byproducts?

- Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates stereoisomers. Recrystallization using ethanol or methanol can improve purity. For polar byproducts, solvent partitioning (e.g., water/dichloromethane) is recommended. Monitor purity via melting point analysis and HPLC .

Advanced Research Questions

Q. How does the steric and electronic environment of the 2-bromophenyl group influence the reactivity of this compound in cross-coupling reactions?

- The bromine atom acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the ortho-substituted bromine may reduce reaction rates; using bulky ligands (e.g., SPhos) or microwave-assisted synthesis can mitigate this. DFT calculations predict electron-withdrawing effects stabilize transition states, enhancing regioselectivity .

Q. What computational approaches (e.g., DFT, molecular dynamics) are suitable for modeling the photophysical properties or degradation pathways of this compound?

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps and predict UV-Vis absorption. Molecular dynamics : Simulate thermal degradation pathways under varying pH/temperature. Software like Gaussian or ORCA can model reaction intermediates, while Discovery Studio aids in visualizing non-covalent interactions .

Q. How can experimental protocols be modified to prevent degradation of this compound during prolonged studies, as observed in organic matrices?

- Degradation due to hydrolysis or oxidation is minimized by storing samples at –20°C under argon. Continuous cooling (e.g., jacketed reactors) during reactions prevents thermal decomposition. Stabilize the compound in aprotic solvents (e.g., DMF, DMSO) and avoid prolonged exposure to UV light .

Q. What crystallographic techniques are employed to resolve the solid-state conformation of this compound, and how do intermolecular interactions affect packing?

- Single-crystal X-ray diffraction (SCXRD) at 100 K reveals dihedral angles between the bromophenyl and enone moieties. Hydrogen bonding (C=O⋯H-C) and halogen interactions (Br⋯O) dictate lattice stability. Compare with analogous structures (e.g., methyl 3-(4-bromophenyl) derivatives) to identify packing trends .

Q. How can contradictory data on the compound’s bioactivity or reactivity be systematically analyzed to refine mechanistic hypotheses?

- Use multivariate analysis to identify confounding variables (e.g., solvent polarity, trace metals). Replicate experiments under controlled conditions (e.g., glovebox for oxygen-sensitive reactions). Cross-validate with isotopic labeling (e.g., 13C-tracing) or in-situ IR spectroscopy to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.